molecular formula C16H22ClNO2 B4406031 1-[2-(4-chloro-3-methylphenoxy)propanoyl]azepane

1-[2-(4-chloro-3-methylphenoxy)propanoyl]azepane

Cat. No. B4406031
M. Wt: 295.80 g/mol
InChI Key: NRBARURONWEDSX-UHFFFAOYSA-N
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Description

1-[2-(4-chloro-3-methylphenoxy)propanoyl]azepane, also known as CPAA, is a chemical compound that has been studied for its potential applications in scientific research. CPAA is a member of the azepane family and is synthesized through a multi-step process that involves the use of various reagents and catalysts. In

Scientific Research Applications

1-[2-(4-chloro-3-methylphenoxy)propanoyl]azepane has been studied for its potential applications in scientific research. One of the main areas of research is its use as a ligand for metal ion coordination complexes. This compound has been shown to form stable complexes with various metal ions, including copper, nickel, and zinc. These complexes have been studied for their potential applications in catalysis, drug delivery, and imaging.

Mechanism of Action

The mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]azepane is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions. These complexes may interact with biological molecules, such as proteins and enzymes, and modulate their activity. This compound has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. This compound has also been shown to have anti-inflammatory and neuroprotective effects. In vivo studies have demonstrated its ability to improve cognitive function and reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]azepane is its ability to form stable coordination complexes with metal ions. This makes it a useful ligand for the synthesis of metal ion complexes for various applications. However, this compound has some limitations in lab experiments. It is a relatively complex molecule to synthesize, and its synthesis requires the use of various reagents and catalysts. This compound is also relatively expensive compared to other ligands, which may limit its use in some applications.

Future Directions

There are many potential future directions for research on 1-[2-(4-chloro-3-methylphenoxy)propanoyl]azepane. One area of interest is the development of new metal ion complexes using this compound as a ligand. These complexes could have applications in catalysis, drug delivery, and imaging. Another area of interest is the study of this compound's biological activity and its potential use as a therapeutic agent. Finally, there is potential for the development of new synthesis methods for this compound that are more efficient and cost-effective.

properties

IUPAC Name

1-(azepan-1-yl)-2-(4-chloro-3-methylphenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-12-11-14(7-8-15(12)17)20-13(2)16(19)18-9-5-3-4-6-10-18/h7-8,11,13H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBARURONWEDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N2CCCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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